molecular formula C7H6N2 B145674 3-Aminobenzonitrile CAS No. 2237-30-1

3-Aminobenzonitrile

Cat. No. B145674
CAS RN: 2237-30-1
M. Wt: 118.14 g/mol
InChI Key: NJXPYZHXZZCTNI-UHFFFAOYSA-N
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Patent
US07384963B2

Procedure details

2′-Methyl-5′-(5methyl-1,3,4-oxadiazol-2-yl)-1,1′-biphenyl-4-carboxylic acid (100 mg, 0.34 mmol), oxalyl chloride (0.03 ml, 0.41 mmol), and DMF (1 drop) were mixed in DCM (5 ml) and stirred at room temperature for 35 min. 3-Cyanoaniline (44 mg, 0.374 mmol) was added to the solution and the mixture stirred for 2 h; DMF (1 ml) was added and stirring continued for 18 h. The solvents were evaporated from the reaction under vacuum and the residue chromatographed on an SPE (silica, 5 g), eluting with DCM and then DCM/ethanol/ammonia (300:8:1). The product fractions were concentrated in vacuo to give N-(3-cyanophenyl)-2′-methyl-5′-(5-methyl-1,3,4-oxadiazol-2-yl)-1,1′-biphenyl-4-carboxamide as a white solid (11 mg, 8%). NMR; δH [2H6]—DMSO 10.65,(1H, b), 8.28,(1H, m), 8.07,(3H, m), 7.91,(1H, dd), 7.79,(1H, d), 7.62-7.56,(5H, m), 2.57,(3H, s), 2.33,(3H, s). LCMS; retention time 3.49 min, MH+ 395
Name
2′-Methyl-5′-(5methyl-1,3,4-oxadiazol-2-yl)-1,1′-biphenyl-4-carboxylic acid
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.03 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
44 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][C:10]([CH3:13])=[N:11][N:12]=2)=[CH:4][C:3]=1[C:14]1[CH:19]=[CH:18][C:17]([C:20]([OH:22])=O)=[CH:16][CH:15]=1.C(Cl)(=O)C(Cl)=O.[C:29]([C:31]1[CH:32]=[C:33]([CH:35]=[CH:36][CH:37]=1)[NH2:34])#[N:30].CN(C=O)C>CN(C=O)C.C(Cl)Cl>[C:29]([C:31]1[CH:32]=[C:33]([NH:34][C:20]([C:17]2[CH:16]=[CH:15][C:14]([C:3]3[CH:4]=[C:5]([C:8]4[O:9][C:10]([CH3:13])=[N:11][N:12]=4)[CH:6]=[CH:7][C:2]=3[CH3:1])=[CH:19][CH:18]=2)=[O:22])[CH:35]=[CH:36][CH:37]=1)#[N:30]

Inputs

Step One
Name
2′-Methyl-5′-(5methyl-1,3,4-oxadiazol-2-yl)-1,1′-biphenyl-4-carboxylic acid
Quantity
100 mg
Type
reactant
Smiles
CC1=C(C=C(C=C1)C=1OC(=NN1)C)C1=CC=C(C=C1)C(=O)O
Name
Quantity
0.03 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
44 mg
Type
reactant
Smiles
C(#N)C=1C=C(N)C=CC1
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 35 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred for 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated from the reaction under vacuum
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on an SPE (silica, 5 g)
WASH
Type
WASH
Details
eluting with DCM
CONCENTRATION
Type
CONCENTRATION
Details
The product fractions were concentrated in vacuo

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
product
Smiles
C(#N)C=1C=C(C=CC1)NC(=O)C1=CC=C(C=C1)C1=C(C=CC(=C1)C=1OC(=NN1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 11 mg
YIELD: PERCENTYIELD 8%
YIELD: CALCULATEDPERCENTYIELD 8.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.